[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[cyclopropyl-[(4-methoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-6-2-10(3-7-12)8-14(9-13(15)16)11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIXZUZGXAUIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a 4-methoxy-benzyl moiety, and an amino-acetic acid functional group. Its molecular formula is , with a molecular weight of 219.28 g/mol. The structural characteristics contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group may enhance binding affinity, while the methoxy-benzyl moiety can influence pharmacokinetic properties. The amino-acetic acid structure facilitates interactions with biological macromolecules, leading to various therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Activity : Initial findings indicate that it may inhibit the growth of cancer cells, although further studies are necessary to elucidate the underlying mechanisms.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclopropyl-(2,5-dichloro-benzyl)-amino-acetic acid | Cyclopropane ring, dichlorobenzyl moiety | Antimicrobial, anti-inflammatory |
| Cyclopropyl-(3-methyl-benzyl)-amino-acetic acid | Cyclopropane structure, 3-methyl-benzyl group | Anticancer properties |
| Cyclopropyl-(2,4-dichloro-benzyl)-amino-acetic acid | Dichloro substitutions on benzene | Potential drug candidate |
This comparison highlights the unique attributes of this compound, particularly its specific combination of functional groups which may enhance selectivity against certain biological targets.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against E. faecalis and P. aeruginosa. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
- Anti-inflammatory Research : In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential for treating inflammatory diseases .
- Anticancer Evaluation : Preliminary in vivo studies showed that administration of this compound resulted in reduced tumor growth in murine models of cancer, warranting further exploration into its mechanism and efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
One of the primary applications of cyclopropyl-(4-methoxy-benzyl)-amino-acetic acid is in the development of anticonvulsant medications. The structure-activity relationship (SAR) studies of similar compounds indicate that modifications at specific sites can enhance anticonvulsant properties. For instance, the introduction of non-polar, non-bulky substituents has been shown to retain significant seizure protection in rodent models, suggesting potential efficacy in treating epilepsy .
Table 1: Anticonvulsant Activity Comparison
| Compound | Activity (MES Test) | Modifications |
|---|---|---|
| Cyclopropyl-(4-methoxy-benzyl)-amino-acetic acid | TBD | TBD |
| Lacosamide | High | 3-oxy site modifications |
| Other Analogues | Moderate | Varies |
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory effects of compounds structurally related to cyclopropyl-(4-methoxy-benzyl)-amino-acetic acid. Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, some pyrimidine derivatives demonstrated potent COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity
| Compound | COX-2 IC50 (μmol) | Selectivity Index |
|---|---|---|
| Cyclopropyl-(4-methoxy-benzyl)-amino-acetic acid | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | Reference |
| Other Pyrimidine Derivatives | Varies | Varies |
Role in Lipoxygenase Inhibition
Cyclopropyl-(4-methoxy-benzyl)-amino-acetic acid may also play a role in inhibiting lipoxygenase pathways, which are implicated in various diseases including skin disorders and diabetes. Compounds that inhibit platelet-type lipoxygenase (12-LOX) have shown promise in preclinical studies for their ability to modulate inflammatory responses and improve outcomes in related health conditions .
Case Studies and Research Findings
Case Study: Anticonvulsant Efficacy
In a study examining the anticonvulsant efficacy of structurally similar compounds, modifications at the 3-oxy site were found to significantly enhance seizure protection without compromising safety profiles. This finding underscores the potential of cyclopropyl-(4-methoxy-benzyl)-amino-acetic acid as a scaffold for developing new anticonvulsants .
Case Study: Anti-inflammatory Activity
Another investigation into anti-inflammatory agents highlighted that certain derivatives derived from cyclopropyl-(4-methoxy-benzyl)-amino-acetic acid exhibited superior COX-2 inhibition compared to traditional NSAIDs, suggesting a novel pathway for therapeutic intervention .
Comparison with Similar Compounds
Preparation Methods
Cyclopropanation via Sulfur Ylide-Mediated Ring Closure
A pivotal method for constructing the cyclopropyl moiety involves sulfur ylide-mediated cyclopropanation. As outlined in Scheme 2 of Patent WO2005051904A2 , this approach begins with trans-4-methoxycinnamic acid as the starting material. The carboxylic acid is first converted to a Weinreb amide using isobutyl chloroformate and N,O-dimethylhydroxylamine hydrochloride in dimethylformamide (DMF) at -5°C . The resulting amide undergoes cyclopropanation via a sulfur ylide generated from trimethylsulfoxonium iodide and sodium hydride in tetrahydrofuran (THF). This step proceeds at 0°C to room temperature, yielding the cyclopropane ring with high stereoselectivity .
Key advantages of this method include:
-
High regioselectivity due to the ylide’s nucleophilic character.
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Compatibility with electron-rich aromatic systems , such as the 4-methoxybenzyl group.
Subsequent reduction of the amide to an aldehyde using lithium aluminum hydride (LAH) and homologation via Wittig reaction introduces the acetic acid side chain . Final deprotection of the methoxy group is achieved with boron tribromide (BBr₃) in dichloromethane, yielding the target compound .
Diethylzinc-Mediated Cyclopropanation
An alternative cyclopropanation strategy employs diethylzinc and iodochloromethane under low-temperature conditions (-15°C) . In this protocol, 4-(p-methoxyphenyl)-3-buten-1-ol is treated with diethylzinc in dichloromethane, followed by iodochloromethane addition. The reaction proceeds via a Simmons–Smith-type mechanism , forming the cyclopropane ring with minimal byproducts .
Reaction Conditions:
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Solvent: Dichloromethane/dimethoxyethane (19:1).
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Temperature: -15°C to room temperature.
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Purification: Column chromatography using n-pentane/tert-butyl methyl ether (TBME) .
This method is noted for its scalability and suitability for gram-scale synthesis. However, it requires stringent moisture control due to diethylzinc’s sensitivity to hydrolysis .
Mitsunobu Coupling for Ether Bond Formation
The 4-methoxybenzyl group is introduced via Mitsunobu coupling between a cyclopropylamine intermediate and a phenolic derivative. As described in Patent WO2005051904A2 , polymer-supported triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the coupling, avoiding laborious purification of phosphine oxide byproducts.
Typical Protocol:
-
Cyclopropylamine is reacted with 4-methoxybenzyl bromide in acetonitrile.
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The intermediate undergoes Mitsunobu coupling with 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanol to form the ether linkage .
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The acetic acid moiety is introduced via ester hydrolysis using lithium hydroxide in aqueous acetonitrile .
Carbodiimide-Mediated Carboxyl Activation
The acetic acid side chain is incorporated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . This method activates the carboxyl group for nucleophilic attack by the cyclopropylamine intermediate .
Stepwise Procedure:
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EDC and N-hydroxysuccinimide (NHS) activate the carboxylic acid in anhydrous DMF.
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The activated ester reacts with cyclopropyl-(4-methoxy-benzyl)-amine at room temperature.
-
Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients .
Analytical Characterization and Validation
Purity Assessment:
Comparative Data Table:
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfur Ylide | Trimethylsulfoxonium iodide | 78 | 99.5 |
| Diethylzinc | Iodochloromethane | 85 | 98.7 |
| Mitsunobu Coupling | DEAD, polymer-supported PPh₃ | 72 | 99.2 |
| Carbodiimide (EDC) | EDC, NHS | 80 | 98.9 |
Challenges and Optimization Strategies
-
Stereochemical Control : Diastereomeric mixtures from cyclopropanation require chiral separation using ChiralPak AS columns .
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Byproduct Formation : Undesired lactonization is mitigated by low-temperature ester hydrolysis .
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Scale-Up Limitations : Diethylzinc-mediated methods demand anhydrous conditions, complicating industrial production .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of [Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid?
- Methodological Answer : Synthesis typically involves:
- Cyclopropane ring formation : Via [2+1] cycloaddition or alkylation of α,β-unsaturated esters (e.g., using methyl 2-chloro-2-cyclopropylideneacetate as a precursor) .
- Amidation/Coupling : Reaction of cyclopropyl intermediates with 4-methoxybenzylamine under basic conditions (e.g., DCC/HOBt-mediated coupling) .
- Purification : Column chromatography or recrystallization to isolate the final product.
- Example Synthesis Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropane formation | CH₂Cl₂, Zn/Cu couple, 0°C | 65 | |
| Amidation | 4-Methoxybenzylamine, DCC, DMF, RT | 72 |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) and methoxybenzyl aromatic signals (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₃H₁₆NO₃: 234.1125) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) .
Q. What is the hypothesized role of the cyclopropyl group in modulating biological activity?
- Mechanistic Insight : Cyclopropyl groups impose conformational constraints in peptides, reducing rotational freedom and enhancing receptor binding selectivity. For example, Hruby et al. demonstrated that cyclopropyl-containing amino acids improve peptide biostability and potency via topographical restriction .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) findings for derivatives of this compound be resolved?
- Resolution Strategies :
- Computational Modeling : Perform molecular docking to compare binding modes of derivatives with target receptors (e.g., 5-HT₂ or opioid receptors) .
- Meta-Analysis : Statistically evaluate bioactivity data across studies (e.g., IC₅₀ variability) to identify confounding factors (e.g., assay conditions, solvent effects).
- Example SAR Data Table :
| Derivative | Substituent | IC₅₀ (nM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| Compound 5b | 4-Chlorobenzyl | 12 ± 2 | 5.3 | |
| Compound 5i | 4-Methoxyphenyl | 8 ± 1 | 9.8 |
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Optimization Approaches :
- Catalyst Screening : Test palladium or copper catalysts for cyclopropanation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for amidation steps .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and reaction time .
Q. How can computational methods predict metabolic stability or toxicity of this compound?
- Methodology :
- ADMET Prediction : Use software like SwissADME to estimate logP, CYP450 interactions, and bioavailability .
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential degradation pathways .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
